

A Comprehensive Technical Guide to 7,10-Dimethoxy-10-DAB III

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Compound of Interest

Compound Name: 7,10-Dimethoxy-10-DAB III

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7,10-Dimethoxy-10-DAB III**, a critical intermediate in the synthesis of the chemotherapeutic agent Cabazitaxel. This document outlines its chemical properties, synthesis protocols, and its pivotal role in the manufacturing of advanced taxanes.

Core Compound Identification

7,10-Dimethoxy-10-DAB III, also known as 10-Deacetyl-7,10-dimethoxy-Baccatin III, is a key precursor molecule in the semi-synthesis of Cabazitaxel, a microtubule inhibitor used in the treatment of castration-resistant prostate cancer.^{[1][2]} Its synthesis involves the selective methylation of the hydroxyl groups at the C7 and C10 positions of the 10-deacetylbaccatin III (10-DAB III) core.^[3]

Physicochemical Data

The quantitative properties of **7,10-Dimethoxy-10-DAB III** are summarized below for clear reference and comparison.

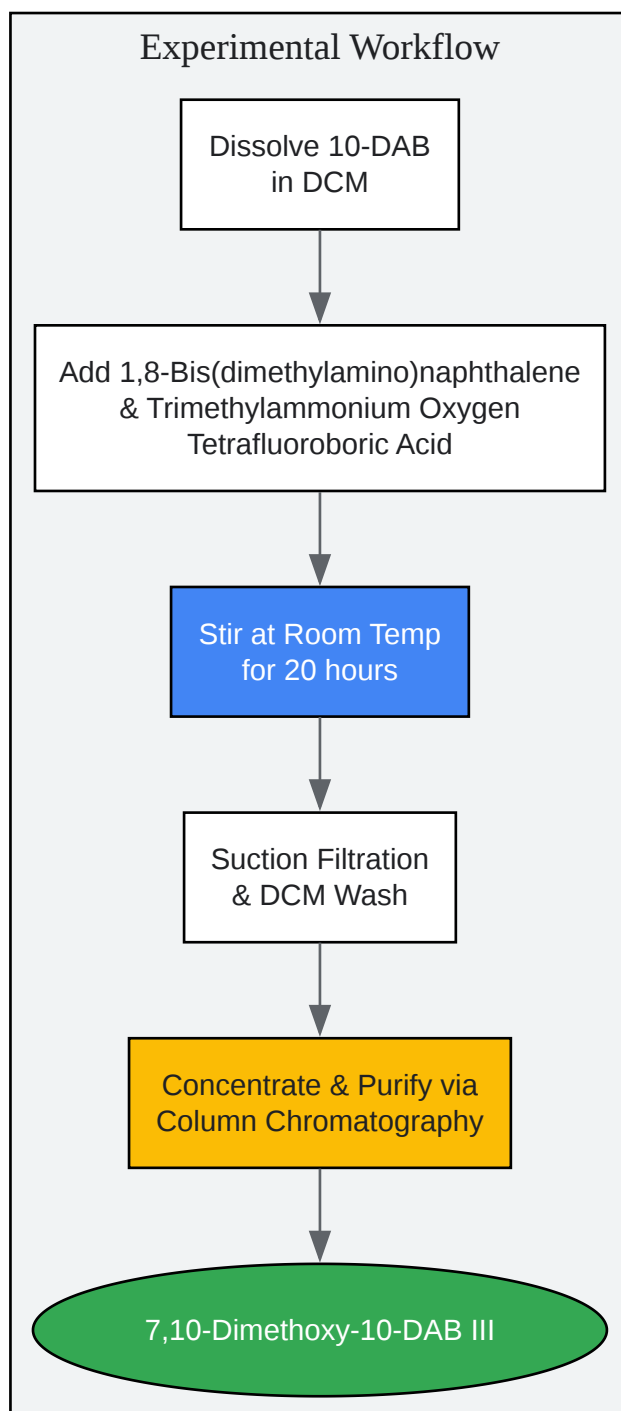
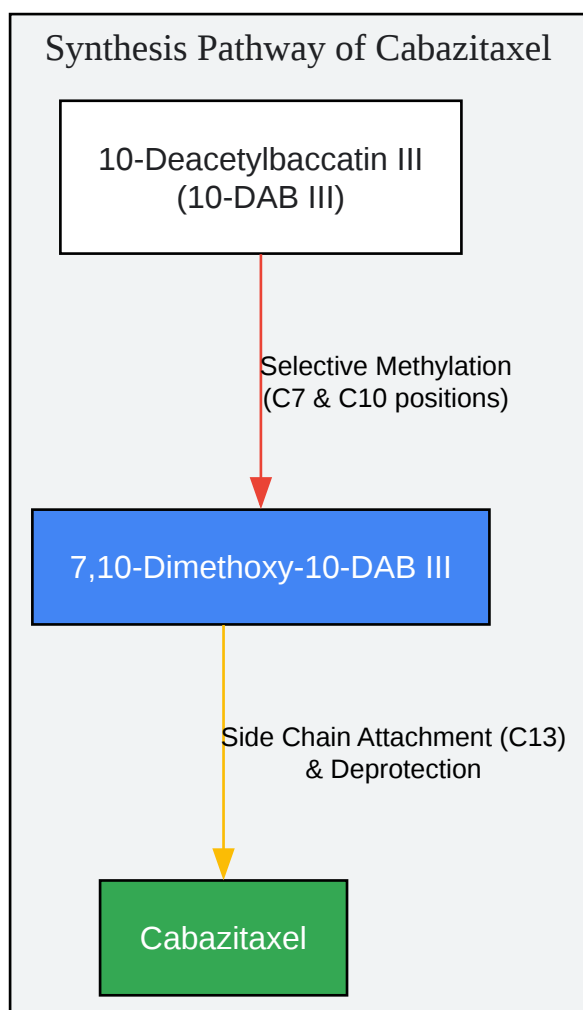
Property	Value	Source(s)
CAS Number	183133-94-0	[1][3][4][5]
Molecular Weight	572.64 g/mol	[5][6][7]
Molecular Formula	C31H40O10	[4][5][6][7]
Appearance	White or off-white powder/solid	[4][6]
Purity	≥95-99% (HPLC)	[1][5][6]
Melting Point	>225°C (decomposes)	[1][2]
Boiling Point	675.8°C at 760 mmHg	[6]
Density	1.3 g/cm ³	[6]
InChI Key	MGJMLMORVVDLIU-VHLOTGQHSA-N	[3][4]

Role in Cabazitaxel Synthesis

7,10-Dimethoxy-10-DAB III holds a paramount position as a direct precursor to Cabazitaxel.[3] The synthesis of advanced taxanes like Cabazitaxel is a complex, multi-step process that relies on this key intermediate.[3] The manufacturing process involves:

- **Selective Methylation:** The synthesis begins with the targeted addition of methyl groups to the C-7 and C-10 hydroxyl sites of the 10-DAB III molecule.[3] This step is crucial and must be highly selective to prevent unwanted reactions at other sites on the taxane core.[3]
- **Side Chain Attachment:** Following the creation of the dimethoxy intermediate, a complex side chain, which is vital for the drug's anticancer activity, is attached at the C13 position.[3]
- **Deprotection:** The final stage involves the removal of any protecting groups to yield the final Cabazitaxel drug substance.[3]

This specific modification pathway distinguishes Cabazitaxel's structure from that of Docetaxel, making the formation of **7,10-Dimethoxy-10-DAB III** an indispensable step in the established manufacturing process.[3]



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